molecular formula C23H26N4O5S2 B2542660 Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-12-1

Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2542660
CAS No.: 361174-12-1
M. Wt: 502.6
InChI Key: UTFOLBCVHJRFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine-based derivative featuring a benzo[d]thiazole carboxamide core linked via a sulfonyl group. Its structure includes a 4,6-dimethylbenzo[d]thiazol-2-yl moiety, which confers unique electronic and steric properties. The ethyl carboxylate group on the piperazine ring enhances solubility and modulates pharmacokinetic behavior.

Properties

IUPAC Name

ethyl 4-[4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S2/c1-4-32-23(29)26-9-11-27(12-10-26)34(30,31)18-7-5-17(6-8-18)21(28)25-22-24-20-16(3)13-15(2)14-19(20)33-22/h5-8,13-14H,4,9-12H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFOLBCVHJRFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Thiazole moiety : A five-membered ring containing sulfur and nitrogen, contributing to its biological activity.
  • Sulfonamide group : Known for its role in enhancing solubility and biological activity.

1. Anti-inflammatory Activity

Research has indicated that derivatives of thiazole compounds, including those similar to this compound, exhibit anti-inflammatory properties. In vitro studies have demonstrated that such compounds can inhibit the production of pro-inflammatory cytokines in various cell lines .

2. Antitumor Effects

This compound has been evaluated for its antitumor potential. In particular, studies focusing on similar thiazole derivatives have shown inhibition of tyrosine kinases associated with tumor growth, indicating a promising avenue for cancer treatment .

The mechanisms by which this compound exerts its biological effects include:

  • NF-kB Pathway Modulation : Compounds with similar structures have been shown to activate the NF-kB signaling pathway, leading to enhanced immune responses .
  • Cytokine Release Enhancement : The compound promotes the release of immunostimulatory cytokines in human monocytic cells, suggesting a role as an immunomodulator .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of cytokine release in THP-1 cells
AntitumorInhibition of C-Met and Pim-1 kinases
Immune modulationEnhanced release of cytokines in response to TLR agonists

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

  • Antibacterial Activity : Research indicates that compounds with similar structures show significant antibacterial properties. For example, derivatives containing benzothiazole scaffolds have been reported to inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL .
  • Anti-biofilm Properties : The compound has demonstrated efficacy in preventing biofilm formation in various bacterial strains. In studies, certain derivatives showed over 50% inhibition of biofilm formation .
  • Anti-quorum Sensing Activity : Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate may also interfere with quorum sensing mechanisms in bacteria, which is crucial for their virulence and biofilm development .

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

  • Antibiotic Development : Given its antibacterial and anti-biofilm properties, this compound could serve as a scaffold for developing new antibiotics that are less prone to resistance.
  • Cancer Therapy : The structural features suggest potential interactions with cancer-related pathways, possibly through the inhibition of specific enzymes involved in tumor growth or metastasis .
  • Neurological Disorders : Compounds with piperazine rings are often explored for their neuropharmacological effects, indicating potential applications in treating neurological disorders .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of synthesized derivatives similar to this compound). Results indicated that certain derivatives had MIC values as low as 8 µg/mL against resistant strains of Staphylococcus aureus, showcasing their potential as effective antibiotics .

Case Study 2: Biofilm Inhibition

In another study focusing on biofilm inhibition, compounds were tested against Pseudomonas aeruginosa. The results showed that some derivatives achieved over 70% inhibition of biofilm formation at concentrations below 100 µg/mL, suggesting significant promise for clinical applications in treating chronic infections .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound ID/Evidence Core Structure Substituents Key Properties
Target Compound Benzo[d]thiazole 4,6-dimethyl High lipophilicity, moderate solubility
Benzo[d]thiazole 6-methoxy, 3-methyl Enhanced polarity, potential for H-bonding
Benzo[d]thiazole 4-ethoxy, 3-methyl Increased metabolic stability, higher steric bulk
Thiophene 3-cyano Electron-withdrawing effects, flexible backbone
Oxadiazole 3,4-dimethylphenyl Metal coordination potential, multiple H-bond acceptors

Q & A

Basic Synthesis: What are the common synthetic routes for Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?

Answer:
The synthesis typically involves multi-step reactions:

Thiazole ring formation : Condensation of substituted benzothiazole precursors (e.g., 4,6-dimethylbenzo[d]thiazol-2-amine) with carbonyl-containing intermediates.

Sulfonylation : Introduction of the sulfonyl group via reaction with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).

Piperazine coupling : Attachment of the piperazine-carboxylate moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Purification : Column chromatography or recrystallization to isolate the final product, validated via HPLC and NMR .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Key optimization strategies include:

  • Temperature control : Slow addition of reagents at 0–5°C to minimize side reactions during sulfonylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Catalyst use : Pd-catalyzed cross-coupling for regioselective functionalization of the benzothiazole ring .
  • In-line monitoring : Employing FTIR or LC-MS to track reaction progress and adjust stoichiometry dynamically .

Basic Characterization: Which analytical techniques are essential for structural confirmation?

Answer:

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions and piperazine ring conformation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving 3D conformation and intermolecular interactions in solid state .

Advanced Characterization: How can spectral data discrepancies (e.g., unexpected peaks in NMR) be resolved?

Answer:

  • Impurity profiling : Use preparative TLC or HPLC to isolate byproducts; compare their spectra with the target compound .
  • Dynamic NMR : Variable-temperature NMR to assess rotational barriers in the piperazine ring .
  • Isotopic labeling : 15N or 13C labeling of the benzothiazole moiety to assign ambiguous signals .

Basic Biological Activity: What are the known biological targets of this compound?

Answer:

  • Cyclooxygenase (COX) inhibition : Demonstrated in vitro via reduced prostaglandin E2 (PGE2) production in macrophage assays .
  • Antimicrobial activity : Moderate efficacy against Gram-positive bacteria (e.g., S. aureus) due to sulfonyl-piperazine interactions with membrane proteins .
  • Receptor binding : Preliminary docking studies suggest affinity for G-protein-coupled receptors (GPCRs) .

Advanced Biological Activity: What mechanistic insights explain its enzyme inhibition?

Answer:

  • Active-site binding : Molecular dynamics simulations indicate hydrogen bonding between the sulfonyl group and COX-2’s Tyr355 residue .
  • Allosteric modulation : Piperazine-carboxylate may stabilize inactive conformations of target enzymes .
  • Competitive assays : Use fluorescent probes (e.g., ANS displacement) to quantify binding constants (Kd) .

Data Contradictions: How to resolve conflicting results in enzyme inhibition studies?

Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., celecoxib for COX-2) and replicate across cell lines .
  • Metabolite screening : LC-MS/MS to detect off-target interactions or metabolic byproducts affecting activity .
  • Structural analogs : Compare inhibition profiles of derivatives to identify critical functional groups .

Structure-Activity Relationships (SAR): How to design derivatives for enhanced potency?

Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO2) on the benzothiazole ring to improve COX-2 selectivity .
  • Piperazine modification : Replace ethyl carboxylate with tert-butyl carbamate to enhance metabolic stability .
  • Bioisosteric replacement : Substitute sulfonyl with phosphonate groups to alter charge distribution and binding kinetics .

Stability Assessment: How to evaluate compound stability under physiological conditions?

Answer:

  • pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor via UV-Vis spectroscopy for absorbance shifts .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures .
  • Forced degradation : Expose to oxidative (H2O2) or photolytic (UV light) stress; analyze degradation products via LC-MS .

Enzyme Inhibition Assays: What methodological considerations are critical for reproducibility?

Answer:

  • Enzyme source : Use recombinant human enzymes (e.g., COX-2) to avoid interspecies variability .
  • Inhibition kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .
  • Cellular validation : Confirm activity in primary cell cultures (e.g., human monocytes) to assess physiological relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.